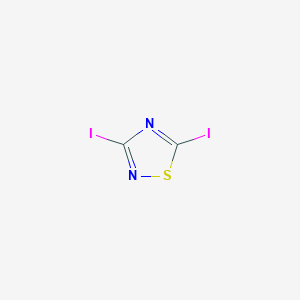

3,5-Diiodo-1,2,4-thiadiazole

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C2I2N2S |

|---|---|

Molecular Weight |

337.91 g/mol |

IUPAC Name |

3,5-diiodo-1,2,4-thiadiazole |

InChI |

InChI=1S/C2I2N2S/c3-1-5-2(4)7-6-1 |

InChI Key |

SKLSRKXCTSCJBA-UHFFFAOYSA-N |

Canonical SMILES |

C1(=NSC(=N1)I)I |

Origin of Product |

United States |

Synthetic Methodologies and Strategic Advancements for 3,5 Diiodo 1,2,4 Thiadiazole

Direct Synthesis Approaches

Direct synthesis methods provide the most straightforward pathways to the 1,2,4-thiadiazole (B1232254) core, often constructing the heterocyclic ring in a single key step from acyclic precursors.

Thioamide Oxidation and Cyclization Protocols

The oxidative dimerization of thioamides is a primary and widely utilized strategy for forming symmetrically 3,5-disubstituted 1,2,4-thiadiazoles. daneshyari.com This methodology involves the oxidation of two thioamide molecules, which then cyclize to form the stable thiadiazole ring. A variety of oxidizing agents have been successfully employed for this transformation, each with its own advantages regarding reaction conditions and substrate scope. acs.orgresearchgate.net

Common oxidants include:

Hypervalent iodine compounds : Reagents like 2-iodoxybenzoic acid (IBX) and phenyliodine(III) bis(trifluoroacetate) (PIFA) are effective for mediating the necessary S-N bond formation under metal-free conditions. mdpi.comorganic-chemistry.orgrsc.org

Hydrogen Peroxide : A green and readily available oxidant. researchgate.net

DMSO-HCl System : A convenient and efficient method for the oxidative dimerization of certain thioamides. researchgate.netresearchgate.net

Molecular Oxygen : Often used in conjunction with photoredox catalysts, representing a sustainable approach. daneshyari.comrsc.org

Halogens : Bromine and iodine can also facilitate this cyclization. researchgate.net

The general mechanism proceeds through the oxidation of the thioamide, which activates it for nucleophilic attack by a second thioamide molecule, leading to a dimeric intermediate that subsequently cyclizes and aromatizes to the 1,2,4-thiadiazole product. rsc.orgacs.org

Table 1: Selected Oxidizing Agents for Thioamide Dimerization

| Oxidizing Agent | Typical Conditions | Key Features |

| Phenyliodine(III) bis(trifluoroacetate) (PIFA) | Ambient temperature, short reaction times | Metal-free, broad substrate scope, good to excellent yields. mdpi.comrsc.org |

| DMSO-HCl | Heating | Convenient and efficient for specific thioamides. researchgate.net |

| Molecular Oxygen (with catalyst) | Visible light, photoredox catalyst (e.g., Eosin Y) | Environmentally benign reagents, high efficiency. rsc.org |

| Oxone | Not specified | Effective protocol for certain substrates. acs.org |

Molecular Dihalogen-Mediated Synthesis Techniques

Molecular iodine (I₂) serves as a simple, practical, and effective mediator for the synthesis of 3,5-disubstituted 1,2,4-thiadiazoles. This technique is particularly relevant for the synthesis of iodo-substituted heterocycles. The process typically involves the I₂-mediated oxidative formation of an N-S bond from acyclic precursors like thioamides and nitriles. rsc.orgresearchgate.net This one-pot reaction benefits from readily available starting materials and generates the thiadiazole ring in moderate to good yields with a wide tolerance for various functional groups. researchgate.net

The reaction proceeds through the sequential intermolecular addition of a thioamide to a nitrile, followed by an intramolecular oxidative coupling of the resulting N-H and S-H bonds, facilitated by molecular iodine. rsc.orgresearchgate.net This method stands out as an efficient approach for creating unsymmetrically disubstituted 1,2,4-thiadiazoles. researchgate.net Furthermore, this I₂-mediated oxidative bond formation can be performed in water, aligning with green chemistry principles. mdpi.comorganic-chemistry.orgrsc.org

Green Chemistry Principles in 1,2,4-Thiadiazole Synthesis

The increasing demand for environmentally acceptable processes has driven the development of green synthetic methodologies for 1,2,4-thiadiazoles. daneshyari.combohrium.com These methods focus on minimizing waste and avoiding toxic substances by using benign solvents, reducing energy consumption, and employing catalyst-free or metal-free conditions. bohrium.comconsensus.app

Significant progress has been made in synthesizing 1,2,4-thiadiazoles without the need for transition-metal catalysts, which can be toxic and costly. Metal-free approaches often rely on alternative activation methods. organic-chemistry.org An electro-oxidative method, for instance, uses an intramolecular dehydrogenative N-S bond formation from imidoyl thioureas to provide 3-substituted 5-amino-1,2,4-thiadiazoles in good to excellent yields under oxidant-free and catalyst-free conditions at room temperature. organic-chemistry.orgrsc.orgacs.org

Another strategy involves a base-mediated tandem thioacylation of amidines with dithioesters, followed by an in situ intramolecular dehydrogenative N-S bond formation. acs.org This transition-metal-free synthesis proceeds under an inert atmosphere, showcasing a novel pathway that avoids external oxidants. acs.org Hypervalent iodine reagents also provide a powerful metal-free option for promoting oxidative S-N bond formation. mdpi.comorganic-chemistry.org

Sonochemistry, the application of ultrasound to chemical reactions, has emerged as a key green chemistry technique. researchgate.netnih.gov Ultrasound irradiation can dramatically accelerate reaction rates, increase yields, and improve product purity, often under milder conditions and in shorter timeframes than conventional methods. researchgate.nettandfonline.com The synthesis of various heterocyclic compounds, including thiazoles and thiadiazines, has been successfully achieved using this energy-efficient approach, often in aqueous or solvent-free conditions. researchgate.nettandfonline.comacs.org This method is particularly advantageous for its operational simplicity, reduced energy consumption, and lower costs. researchgate.nettandfonline.com

Table 2: Comparison of Conventional vs. Ultrasound-Assisted Synthesis

| Parameter | Conventional Method | Ultrasound-Assisted Method |

| Reaction Time | Often several hours. nih.gov | Significantly shorter (minutes). nih.govtandfonline.com |

| Energy Consumption | Higher, due to prolonged heating. | Lower, more energy-efficient. nanobioletters.com |

| Yield | Variable, often moderate. | Generally higher yields (60-90%+). nanobioletters.com |

| Conditions | Often requires organic solvents and higher temperatures. | Can often be performed in aqueous media or solvent-free at lower temperatures. researchgate.nettandfonline.com |

| Workup | Can be complex. | Simpler workups and higher product purity. researchgate.nettandfonline.com |

Advanced Precursor-Based Synthesis Pathways

While direct methods construct the thiadiazole ring from simple acyclic components, advanced strategies involve the use of pre-formed, functionalized precursors. This approach offers greater control over the final substitution pattern. A key building block for this strategy is 3,5-diiodo-1,2,4-thiadiazole itself, which has been synthesized and characterized as a versatile intermediate. researchgate.net

This di-iodinated compound exhibits high selectivity for the replacement of the iodine atom at the C5 position (adjacent to the sulfur atom) in Sonogashira-type cross-coupling reactions. researchgate.net This differential reactivity allows for the sequential and regioselective introduction of different substituents. For example, reacting this compound with phenylacetylene (B144264) results in the selective formation of 3-iodo-5-(phenylethynyl)-1,2,4-thiadiazole, leaving the iodine at the C3 position available for subsequent functionalization. researchgate.net

Another advanced approach involves performing a regioselective electrophilic iodination on a pre-existing, complex heterocyclic system that already contains the 1,2,4-thiadiazole core. For instance, an imidazo[1,2-d] daneshyari.commdpi.comrsc.orgthiadiazole platform can be selectively iodinated at the C-5 position, which then allows for the introduction of new carbon-carbon bonds via Suzuki-Miyaura cross-coupling reactions. nih.gov These precursor-based pathways are instrumental in creating complex and diverse libraries of 1,2,4-thiadiazole derivatives for various applications.

Utilization of Specific Thioamide Derivatives

The oxidative dimerization of thioamides is a cornerstone in the synthesis of symmetrically substituted 1,2,4-thiadiazoles. This approach involves the oxidation of two molecules of a thioamide to form the heterocyclic ring. In the context of this compound, a plausible, though not yet explicitly reported, synthetic route would involve the oxidative dimerization of an iodinated thioamide precursor.

Various oxidizing agents have been employed for the synthesis of 1,2,4-thiadiazoles from thioamides, including iodine itself, which can act as both a reactant and a catalyst in oxidative cyclization reactions. The use of hypervalent iodine reagents has also been reported to promote such transformations.

| Precursor Type | Potential Reagents | Reaction Conditions | Product |

| Iodinated Thioamide | I₂, Oxidizing Agents | Varies | This compound |

Cyclization Reactions from Alternative Precursors

An alternative and potentially more direct route to this compound could involve the cyclization of precursors already containing the necessary iodine atoms. One theoretical precursor, though its use for this specific synthesis is not documented, could be diiodoformoxime or a related derivative. The reaction of such a precursor with a sulfur source, such as a sulfur halide, could potentially lead to the formation of the di-iodinated thiadiazole ring.

Furthermore, the synthesis of 3,5-dichloro-1,2,4-thiadiazole (B1299824) has been reported, which opens the possibility of a halogen exchange reaction to replace the chlorine atoms with iodine. However, the feasibility and conditions for such a transformation would require experimental investigation.

| Precursor | Reagent | Potential Product |

| Diiodoformoxime derivative | Sulfur Halide | This compound |

| 3,5-Dichloro-1,2,4-thiadiazole | Iodide Source (e.g., NaI) | This compound |

Plausible Mechanisms of Formation

The formation of the 1,2,4-thiadiazole ring system can proceed through several mechanistic pathways, primarily involving oxidative processes.

Intramolecular Oxidative Cyclization Pathways

Intramolecular oxidative cyclization is a common mechanism in the formation of various heterocyclic compounds. In the context of 1,2,4-thiadiazoles, this pathway would typically involve a precursor molecule containing both the necessary nitrogen and sulfur functionalities in a linear arrangement. The cyclization is then induced by an oxidizing agent, leading to the formation of the N-S bond and the stable aromatic ring. While this is a general mechanism, its specific application to the synthesis of this compound would depend on the availability of a suitable di-iodinated acyclic precursor.

Intermolecular Cyclization Processes

Intermolecular cyclization processes are frequently observed in the synthesis of symmetrically substituted 1,2,4-thiadiazoles. A prominent example is the reaction of thioamides with nitriles, mediated by an oxidizing agent like molecular iodine. This one-pot synthesis involves the sequential intermolecular addition of the thioamide to the nitrile, followed by an intramolecular oxidative coupling of the N-H and S-H bonds.

Oxidative Dimerization of Thioamides

The oxidative dimerization of thioamides is a well-established and primary strategy for synthesizing 3,5-disubstituted-1,2,4-thiadiazoles. This process can be facilitated by a variety of oxidizing agents. The proposed mechanism generally begins with the oxidation of the sulfur atom of the thioamide. This is followed by a nucleophilic attack from a second thioamide molecule. Subsequent elimination and cyclization steps lead to the formation of the 1,2,4-thiadiazole ring. The reaction can be catalyzed by different agents, including enzymatic systems like vanadium-dependent haloperoxidases, which proceed through S-bromination events. A photocatalytic approach using Cu₂O has also been proposed, involving the formation of thioamide radical cations.

A plausible mechanism for the iodine-catalyzed oxidative dimerization of thioamides is initiated by the iodination of the sulfur atom to form an intermediate, which is then attacked by another thioamide molecule. Subsequent elimination and tautomerization steps yield the final 1,2,4-thiadiazole product.

Isomerization Mechanisms in Thiadiazole Derivatives

While not a direct formation pathway, isomerization can be a competing or subsequent reaction in the synthesis of thiadiazoles. Thiadiazoles exist in four isomeric forms: 1,2,3-, 1,2,4-, 1,2,5-, and 1,3,4-thiadiazole (B1197879). The relative stability and potential for interconversion between these isomers can be influenced by reaction conditions and substituents. For instance, rapid interconversion between certain 1,2,3-thiadiazole (B1210528) and 1,2,3-triazole derivatives has been observed under mild conditions. While specific isomerization mechanisms for this compound are not detailed in the literature, the general principles of heterocyclic rearrangements would apply, potentially involving ring-opening and ring-closing sequences under specific energetic inputs.

Challenges and Future Directions in Synthetic Accessibility

The synthesis of this compound is not without its obstacles, stemming from the reactivity of the 1,2,4-thiadiazole ring and the specific challenges associated with iodination. A significant hurdle is the lack of a well-established, direct method for the di-iodination of the 1,2,4-thiadiazole core. The development of such a method would represent a substantial advancement in the field.

A promising and strategically advantageous approach to overcome this is through a halogen exchange reaction, potentially an aromatic Finkelstein reaction, starting from a more readily available dihalo-1,2,4-thiadiazole precursor, such as the dichloro- or dibromo-analogue. The successful implementation of a copper-catalyzed halogen exchange, which has proven effective for various aryl halides, could provide a viable pathway to this compound. mdma.chorganic-chemistry.org

Future research should focus on the optimization of this halogen exchange reaction. This includes the screening of various copper catalysts, ligands, and reaction conditions to achieve high conversion rates and yields. Furthermore, exploring alternative synthetic strategies, such as the development of novel cyclization methods using iodine-containing starting materials, could open up new avenues for the synthesis of this and other polyhalogenated 1,2,4-thiadiazoles. The exploration of regioselective electrophilic iodination techniques on the 1,2,4-thiadiazole ring also warrants further investigation. nih.gov

Another area for future development lies in the synthesis of unsymmetrically substituted 3,5-diaryl-1,2,4-thiadiazoles, which remains a challenge for organic chemists. isres.org Overcoming the difficulties associated with preparing sterically hindered derivatives, such as those with 2,6-disubstituted aryl groups, would significantly broaden the scope of accessible 1,2,4-thiadiazole compounds. nih.gov

Chemical Reactivity and Derivatization Strategies of 3,5 Diiodo 1,2,4 Thiadiazole

Nucleophilic Substitution Reactions at C-3 and C-5 Positions

The carbon atoms of the 1,2,4-thiadiazole (B1232254) ring are electron-deficient, rendering them susceptible to nucleophilic attack. This is particularly true for the C-3 and C-5 positions when substituted with good leaving groups such as halogens.

Site Selectivity in Halogen Displacement

In nucleophilic aromatic substitution (SNAr) reactions involving 3,5-dihalo-1,2,4-thiadiazoles, the position of substitution is dictated by the electronic properties of the heterocyclic ring. The C-5 position is generally more reactive towards nucleophiles than the C-3 position. This enhanced reactivity is attributed to the greater electron deficiency at the C-5 carbon, which is adjacent to the sulfur atom.

Studies on the related compound, 3,5-dichloro-1,2,4-thiadiazole (B1299824), have demonstrated this site selectivity. When reacted with arylboronic acids under Suzuki-Miyaura conditions at room temperature, the substitution occurs preferentially at the C-5 position to yield 5-aryl-3-chloro-1,2,4-thiadiazoles nih.gov. This regioselectivity is consistent with frontier molecular orbital analysis, which predicts the C-5 position to be the more electrophilic site. It is expected that 3,5-diiodo-1,2,4-thiadiazole would exhibit similar site selectivity in nucleophilic substitution reactions.

In the context of a fused imidazo[1,2-d] nih.govscispace.comresearchgate.netthiadiazole system, the introduction of various amines and alkoxides at the C-3 position via an SNAr strategy has been successfully demonstrated, showcasing the utility of this reaction in building molecular complexity nih.gov.

Mechanistic Investigations of Nucleophilic Aromatic Substitution (SNAr)

The nucleophilic aromatic substitution on the this compound ring is presumed to proceed through the classical SNAr mechanism. This pathway involves a two-step process:

Addition of the nucleophile: The nucleophile attacks the electron-deficient carbon atom (C-3 or C-5), leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The aromaticity of the thiadiazole ring is temporarily disrupted in this step.

Departure of the leaving group: The iodide ion is subsequently eliminated, and the aromaticity of the ring is restored, yielding the substituted product.

The rate-determining step is typically the formation of the Meisenheimer complex. The stability of this intermediate is influenced by the electron-withdrawing nature of the heterocyclic ring and the substituents present. The presence of two nitrogen atoms and a sulfur atom in the 1,2,4-thiadiazole ring effectively stabilizes the negative charge of the Meisenheimer complex, thus facilitating the SNAr reaction. While specific mechanistic studies on this compound are not extensively documented, the observed reactivity aligns with this well-established mechanism for related electron-deficient heterocyclic systems.

Cross-Coupling Reactions as Functionalization Tools

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. This compound is an excellent substrate for these reactions due to the high reactivity of the carbon-iodine bonds.

Suzuki-Miyaura Coupling Applications

The Suzuki-Miyaura coupling, which involves the reaction of an organoboron compound with a halide, is a versatile method for the arylation of this compound. While direct studies on the diiodo derivative are limited, extensive research on 3,5-dichloro-1,2,4-thiadiazole provides valuable insights into the expected reactivity.

In the case of the dichloro analogue, reaction with arylboronic acids can be controlled to achieve either mono- or diarylation. At room temperature, selective mono-arylation occurs at the C-5 position nih.gov. Heating the reaction at reflux temperature with an excess of the boronic acid leads to the formation of 3,5-diaryl-1,2,4-thiadiazoles nih.gov. Furthermore, sequential coupling reactions can be employed to synthesize 3,5-diaryl-1,2,4-thiadiazoles with different aryl groups at each position nih.govresearchgate.net. Given that the carbon-iodine bond is generally more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions, it is anticipated that this compound would undergo Suzuki-Miyaura coupling under even milder conditions.

A study on a related 5-iodoimidazo[1,2-d] nih.govscispace.comresearchgate.netthiadiazole derivative demonstrated efficient Suzuki-Miyaura coupling with a variety of boronic acids in the presence of a palladium catalyst and a suitable ligand, such as Xantphos nih.gov.

Table 1: Suzuki-Miyaura Coupling of a 5-Iodoimidazo[1,2-d] nih.govscispace.comresearchgate.netthiadiazole Derivative nih.gov

| Entry | Boronic Acid | Product | Yield (%) |

| 1 | Phenylboronic acid | 5-Phenyl derivative | 60 |

| 2 | 4-Methylphenylboronic acid | 5-(4-Methylphenyl) derivative | 72 |

| 3 | 4-Methoxyphenylboronic acid | 5-(4-Methoxyphenyl) derivative | 65 |

| 4 | 3-Thiopheneboronic acid | 5-(3-Thienyl) derivative | 71 |

Sonogashira Coupling Reactions and Selectivity

The Sonogashira coupling, which pairs a terminal alkyne with an aryl or vinyl halide, has been successfully applied to this compound. Research has shown that this reaction proceeds with high selectivity for the substitution of the iodine atom at the C-5 position scispace.com. This selectivity allows for the controlled synthesis of mono- and di-alkynylated products.

By carefully controlling the reaction conditions, it is possible to isolate either 3-iodo-5-(phenylethynyl)-1,2,4-thiadiazole or 3,5-bis(phenylethynyl)-1,2,4-thiadiazole scispace.com. This stepwise functionalization is highly valuable for the synthesis of unsymmetrical 3,5-disubstituted 1,2,4-thiadiazoles, which are of significant interest in medicinal chemistry.

Table 2: Selective Sonogashira Coupling of this compound with Phenylacetylene (B144264) scispace.com

| Product | Reaction Conditions |

| 3-Iodo-5-(phenylethynyl)-1,2,4-thiadiazole | Controlled stoichiometry of phenylacetylene |

| 3,5-Bis(phenylethynyl)-1,2,4-thiadiazole | Excess phenylacetylene and prolonged reaction time |

Stille and Heck Coupling Adaptations

While the Stille and Heck coupling reactions are well-established methods for C-C bond formation, their specific application to this compound is not extensively reported in the literature.

The Stille coupling involves the reaction of an organotin compound with an organic halide. Given the successful application of Stille reactions to other electron-deficient heterocyclic systems, it is plausible that this compound would be a suitable substrate nih.gov. The reactivity of the C-I bonds would likely allow for coupling under standard palladium-catalyzed conditions.

The Heck reaction , which couples an alkene with an aryl or vinyl halide, is another potential functionalization strategy organic-chemistry.orgnih.gov. The electron-deficient nature of the this compound ring should facilitate the oxidative addition of palladium, which is a key step in the Heck catalytic cycle.

Although specific examples with this compound are scarce, the general reactivity patterns of dihalogenated electron-deficient heterocycles suggest that both Stille and Heck couplings could be viable methods for the derivatization of this compound, likely with preferential reactivity at the C-5 position. Further research in this area would be beneficial to expand the synthetic utility of this versatile building block.

Catalytic Systems and Ligand Design for Cross-Coupling

The carbon-iodine bonds at the 3- and 5-positions of the 1,2,4-thiadiazole ring are highly susceptible to palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. The choice of the catalytic system, including the palladium precursor and, crucially, the ancillary ligands, plays a pivotal role in determining the efficiency, selectivity, and scope of these transformations.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction is a widely employed method for the arylation and vinylation of this compound. Studies on the analogous 3,5-dichloro-1,2,4-thiadiazole have demonstrated that conventional catalyst systems, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], in the presence of a base like potassium carbonate, can effectively catalyze the coupling with arylboronic acids. nih.gov For more challenging substrates or to achieve higher efficiency, more sophisticated ligand systems are often necessary. For instance, the use of bulky and electron-rich phosphine (B1218219) ligands, such as those from the Buchwald and Fu laboratories, can significantly enhance catalytic activity. rsc.org In the context of related halogenated thiadiazoles, bis(di-tert-butyl(4-dimethylaminophenyl)phosphine)dichloropalladium(II) has been shown to be an effective catalyst. nih.gov The design of ligands that promote the oxidative addition and reductive elimination steps of the catalytic cycle is crucial for successful coupling.

Sonogashira Coupling: The Sonogashira coupling provides a direct route to alkynyl-substituted 1,2,4-thiadiazoles. This reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base. organic-chemistry.org Common palladium sources include [Pd(PPh₃)₄] and [Pd(PPh₃)₂Cl₂]. wikipedia.org The role of the copper co-catalyst is to facilitate the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex. youtube.com However, copper-free Sonogashira protocols have also been developed to avoid the formation of alkyne homocoupling byproducts. These often rely on the use of more electron-rich and sterically demanding phosphine ligands or N-heterocyclic carbene (NHC) ligands to stabilize the palladium catalyst and promote the reaction. wikipedia.orglibretexts.org For diiodo-heterocycles, careful control of stoichiometry and reaction conditions can allow for selective mono- or di-alkynylation. nih.gov

Below is a summary of typical catalytic systems used in cross-coupling reactions of dihalogenated 1,2,4-thiadiazoles:

| Cross-Coupling Reaction | Palladium Precursor | Ligand | Co-catalyst | Base |

| Suzuki-Miyaura | Pd(PPh₃)₄ or Pd(OAc)₂ | Triphenylphosphine or bulky biarylphosphines | - | K₂CO₃, Cs₂CO₃ |

| Sonogashira | Pd(PPh₃)₂Cl₂ or Pd₂(dba)₃ | Triphenylphosphine or other phosphines | CuI | Et₃N, DIPEA |

Cycloaddition Reactions Involving the Thiadiazole Core

The aromatic nature of the 1,2,4-thiadiazole ring generally renders it less reactive in traditional cycloaddition reactions such as the Diels-Alder reaction. bham.ac.ukorganic-chemistry.orgisres.org The delocalization of π-electrons within the heterocyclic system imparts a degree of stability that disfavors the disruption of aromaticity required for such transformations. Studies on the closely related 1,3,4-thiadiazole (B1197879) isomer have shown it to be significantly less reactive than its oxadiazole counterpart in inverse-electron-demand Diels-Alder reactions. nih.gov This suggests that the 1,2,4-thiadiazole core in this compound and its derivatives would likely exhibit similar reluctance to participate as a diene component.

However, the synthesis of the 1,2,4-thiadiazole ring itself can be achieved through [3+2] cycloaddition reactions, specifically through the 1,3-dipolar cycloaddition of nitrile sulfides with nitriles. isres.org This highlights the potential for the reverse reaction, a retro-cycloaddition, under certain conditions, although this is not a commonly exploited synthetic strategy for derivatization.

While the intact 1,2,4-thiadiazole ring is generally a poor participant in cycloadditions, the substituents introduced at the 3- and 5-positions via cross-coupling can undergo such reactions. For example, if vinyl or alkynyl groups are introduced, they can readily participate in Diels-Alder or 1,3-dipolar cycloadditions, providing a pathway to more complex fused heterocyclic systems.

Functional Group Interconversions and Further Transformations

Beyond cross-coupling reactions, the iodo-substituents on the this compound scaffold can be subjected to a variety of functional group interconversions, although these are less commonly reported than cross-coupling.

Nucleophilic Aromatic Substitution (SₙAr): The electron-withdrawing nature of the 1,2,4-thiadiazole ring can activate the C-I bonds towards nucleophilic aromatic substitution, particularly at the 5-position, which is generally more reactive towards nucleophiles. isres.org This allows for the direct displacement of the iodide with various nucleophiles, such as alkoxides, thiolates, and amines, to introduce a range of functional groups. For example, in a related dihalogenated system, selective nucleophilic substitution of a bromine atom has been demonstrated. researchgate.net

Reduction: The carbon-iodine bonds can be reduced to carbon-hydrogen bonds using various reducing agents, such as catalytic hydrogenation or hydride reagents. This transformation would yield the parent 3,5-unsubstituted or mono-iodinated 1,2,4-thiadiazole, which could be useful for comparative biological studies or as a starting material for other derivatizations.

Transformations of Appended Functional Groups: Once new functional groups are introduced at the 3- and 5-positions via cross-coupling, these can be further manipulated. For instance, a Radziszewski-type oxidation has been reported for the conversion of α,β-unsaturated nitrile substituents on a 1,2,4-thiadiazole core to the corresponding amides. researchgate.net This demonstrates that the thiadiazole ring is stable to certain oxidative conditions, allowing for selective transformations on its side chains.

Computational and Theoretical Investigations of 3,5 Diiodo 1,2,4 Thiadiazole and Its Derivatives

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance between accuracy and computational cost. It is extensively employed to investigate the electronic properties of molecules, including 3,5-diiodo-1,2,4-thiadiazole and its analogs.

The electronic structure of a molecule governs its fundamental chemical and physical properties. DFT calculations are adept at mapping the electron density distribution, identifying regions of high and low electron density, and determining the energies and shapes of molecular orbitals. A key aspect of this analysis is the examination of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy of the HOMO is related to the molecule's ability to donate electrons, indicating its nucleophilicity. Conversely, the LUMO energy reflects the molecule's capacity to accept electrons, a measure of its electrophilicity. The HOMO-LUMO energy gap is a crucial parameter that provides insights into the chemical reactivity and kinetic stability of a molecule. A smaller gap generally suggests higher reactivity.

For substituted 1,2,4-thiadiazoles, the nature and position of substituents significantly influence the FMOs. In the case of this compound, the electron-withdrawing nature of the iodine atoms is expected to lower the energy of both the HOMO and LUMO compared to the unsubstituted 1,2,4-thiadiazole (B1232254). The distribution of these orbitals would likely show significant localization on the thiadiazole ring and the iodine atoms, indicating their active role in potential chemical reactions.

Table 1: Representative Frontier Molecular Orbital Energies for a Generic Substituted 1,2,4-Thiadiazole Note: These are hypothetical values for illustrative purposes, as specific data for this compound is not readily available in the cited literature.

| Molecular Orbital | Energy (eV) | Description |

| HOMO | -6.5 | Highest Occupied Molecular Orbital; associated with electron-donating ability. |

| LUMO | -1.8 | Lowest Unoccupied Molecular Orbital; associated with electron-accepting ability. |

| HOMO-LUMO Gap | 4.7 | An indicator of chemical reactivity and stability. |

Computational modeling using DFT is a powerful tool for elucidating the mechanisms of chemical reactions. By calculating the energies of reactants, transition states, and products, a detailed potential energy surface can be constructed, providing a step-by-step understanding of how a reaction proceeds.

For the synthesis of 1,2,4-thiadiazoles, various reaction pathways have been proposed and investigated computationally. For instance, the oxidative cyclization of thioamides is a common route. DFT calculations can help identify the key intermediates and transition states involved in the N-S bond formation, which is a critical step in the formation of the thiadiazole ring acs.org. These studies can also shed light on the role of catalysts and reaction conditions in influencing the reaction rate and yield. While specific studies on the synthesis of this compound are not detailed in the provided search results, the general mechanisms elucidated for other 1,2,4-thiadiazole derivatives would provide a strong foundation for understanding its formation.

DFT-based reactivity descriptors can predict the most likely sites for electrophilic and nucleophilic attack on a molecule. Parameters such as Fukui functions and local softness are calculated to identify the atoms or regions that are most susceptible to reaction.

In this compound, the nitrogen atoms of the thiadiazole ring are expected to be potential sites for electrophilic attack, while the carbon atoms, particularly those bonded to the iodine atoms, could be susceptible to nucleophilic attack. The iodine atoms themselves can participate in halogen bonding, a type of non-covalent interaction that can influence the molecule's reactivity and supramolecular assembly. Computational studies on halogenated oxindoles and other halogenated heterocycles have demonstrated the importance of these interactions in directing crystal packing and influencing intermolecular forces researchgate.netnih.gov.

Molecular Dynamics Simulations

While DFT provides a static picture of a molecule's electronic structure, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. By solving Newton's equations of motion for a system of atoms, MD simulations can explore the conformational landscape and intermolecular interactions of molecules.

For flexible molecules, understanding their conformational preferences is crucial for predicting their biological activity and material properties. While the 1,2,4-thiadiazole ring itself is rigid, substituents can have rotational freedom. MD simulations can be used to explore the different possible conformations of this compound derivatives and determine their relative stabilities. This is particularly relevant when larger, more flexible groups are attached to the thiadiazole core. Such simulations can reveal the most populated conformations in different environments, such as in solution or in the solid state.

The way molecules interact with each other is fundamental to the properties of materials and biological systems. MD simulations are well-suited to study intermolecular interactions, such as hydrogen bonding, van der Waals forces, and halogen bonding.

For this compound, the iodine atoms are expected to play a significant role in its intermolecular interactions through halogen bonding. Theoretical studies on halogenated compounds have shown that halogen atoms can act as electrophilic centers (the σ-hole) and interact with nucleophilic sites on neighboring molecules researchgate.net. MD simulations can predict how these interactions might lead to the self-assembly of this compound molecules into larger, ordered structures in the solid state, providing insights into its crystal packing. These simulations can also be used to understand its interactions with other molecules, such as solvents or biological receptors.

Quantum Chemical Calculations for Mechanistic Insights

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the mechanisms of chemical reactions involving heterocyclic compounds like 1,2,4-thiadiazoles. These computational approaches allow for the detailed exploration of reaction pathways, the identification of transient intermediates, and the characterization of transition states.

Furthermore, the reactivity of the this compound ring can be investigated. A known reaction of 1,2,4-thiadiazoles involves the nucleophilic attack of a cysteine thiol on the N–S bond of the ring, which leads to ring-opening and the formation of a disulfide bond. researchgate.net Quantum chemical calculations can model this process by:

Locating the transition state structure for the nucleophilic attack.

Calculating the activation energy barrier , which provides insight into the reaction kinetics.

Determining the energies of reactants, intermediates, and products to establish the reaction's thermodynamic profile.

These mechanistic insights are crucial for understanding the compound's stability, its potential metabolic pathways, and its interactions with biological targets, guiding the design of new derivatives with specific reactivity profiles.

Spectroscopic Parameter Prediction (NMR, IR, UV-Vis) and Validation

Computational chemistry provides highly reliable methods for predicting the spectroscopic parameters of molecules, which serve as a crucial tool for structural elucidation and validation of synthesized compounds. The comparison between theoretically calculated spectra and experimentally obtained data is a standard practice in modern chemical research. dergipark.org.tracs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of ¹³C and ¹H NMR chemical shifts is routinely performed using the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework. nih.gov Calculations are typically performed on the optimized geometry of the molecule. The strong correlation often observed between calculated and experimental chemical shifts for related thiadiazole structures demonstrates the predictive power of this approach. dergipark.org.trnih.gov For this compound, the GIAO method would predict the chemical shifts for the two equivalent carbon atoms of the thiadiazole ring, which are expected to be significantly influenced by the electronegativity and anisotropic effects of the adjacent iodine and nitrogen atoms.

Below is an example data table illustrating the typical correlation between experimental and calculated ¹³C NMR chemical shifts for a substituted 1,3,4-thiadiazole (B1197879) derivative, showcasing the methodology's accuracy.

Table 1: Comparison of Experimental and Calculated ¹³C NMR Chemical Shifts (ppm) for a Representative 1,3,4-Thiadiazole Derivative Data is illustrative and based on findings for related structures. nih.gov

Infrared (IR) Spectroscopy: Theoretical IR spectra are obtained by calculating the vibrational frequencies of the molecule from its optimized geometry. DFT calculations can predict the frequencies and intensities of fundamental vibrational modes. acs.org For this compound, key predicted vibrations would include the C–I stretching modes, C=N stretching, and various ring stretching and deformation modes. Calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and are typically scaled by an empirical factor to improve agreement with experimental data. dergipark.org.tr

UV-Visible (UV-Vis) Spectroscopy: Electronic transitions, which are observed in UV-Vis spectroscopy, are predicted using Time-Dependent Density Functional Theory (TD-DFT). cecam.org This method calculates the excitation energies and oscillator strengths, which correspond to the absorption maxima (λmax) and intensities of the spectral bands. nih.gov The calculations can elucidate the nature of the electronic transitions, for example, whether they are π→π* or n→π* transitions, by analyzing the molecular orbitals involved. acs.org For this compound, TD-DFT would be used to predict its absorption spectrum and understand how the iodine substituents influence its electronic structure and color.

Table 2: Example of TD-DFT Calculated Electronic Transitions for a Thiadiazole Derivative Data is illustrative and based on findings for related structures. acs.org

Theoretical Frameworks for Understanding Structure-Reactivity Relationships

Computational chemistry provides essential theoretical frameworks to connect the electronic structure of a molecule to its chemical reactivity. For this compound, these tools can predict how the molecule will interact with other chemical species.

Frontier Molecular Orbital (FMO) Theory: FMO theory is a cornerstone for explaining chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ucsb.edu

HOMO: The energy and location of the HOMO indicate the molecule's ability to donate electrons. Regions of the molecule with high HOMO density are susceptible to attack by electrophiles. researchgate.net

LUMO: The energy and location of the LUMO indicate the molecule's ability to accept electrons. Regions with high LUMO density are prone to attack by nucleophiles. ucsb.edu

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical parameter. A small gap generally implies higher chemical reactivity and lower kinetic stability. acs.org

For this compound, calculations would reveal the distribution of these orbitals. It is expected that the lone pairs on the nitrogen and sulfur atoms would contribute significantly to the HOMO, making them potential sites for electrophilic interaction. The presence of electron-withdrawing iodine atoms would likely lower the energy of the LUMO, making the carbon atoms of the thiadiazole ring more electrophilic and susceptible to nucleophilic attack.

Molecular Electrostatic Potential (MEP): The MEP is a 3D map of the electrostatic potential on the electron density surface of a molecule. It provides a visual and intuitive guide to a molecule's reactivity. rsc.org

Negative Regions (Red/Yellow): These areas are electron-rich and represent likely sites for electrophilic attack. In this compound, these would be expected around the nitrogen atoms. researchgate.net

Positive Regions (Blue): These areas are electron-poor and are susceptible to nucleophilic attack.

Neutral Regions (Green): These areas are typically associated with nonpolar covalent bonds.

The MEP map for this compound would visually complement the FMO analysis, highlighting the electron-rich nitrogen atoms as primary sites for hydrogen bonding or coordination, and identifying electron-deficient regions that are reactive towards nucleophiles. The combined use of FMO and MEP analyses provides a comprehensive understanding of the structure-reactivity relationships that govern the chemistry of this compound.

Future Perspectives and Emerging Research Avenues

Integration with Artificial Intelligence and Machine Learning in Compound Design

The advent of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of chemistry, offering powerful tools for the rational design of molecules with tailored properties. nih.govmdpi.comrsc.org For 3,5-Diiodo-1,2,4-thiadiazole, these computational approaches hold immense promise in accelerating the discovery of new derivatives and applications.

Machine learning models are increasingly being employed to predict and characterize non-covalent interactions, such as halogen bonding, which is a key feature of this compound. deliuslab.commdpi.com These models can analyze vast datasets of molecular structures and their interaction energies to identify patterns that govern the strength and directionality of halogen bonds. mit.eduwestlake.edu.cn This predictive capability will be instrumental in the in silico design of novel supramolecular architectures and functional materials based on this diiodo-thiadiazole scaffold. By leveraging AI, researchers can screen virtual libraries of derivatives to identify candidates with optimal halogen bonding geometries for specific applications, such as crystal engineering and the development of co-crystals with desired physical properties. deliuslab.commdpi.com

Novel Synthetic Routes with Enhanced Sustainability

The principles of green chemistry are increasingly guiding the development of new synthetic methodologies, with a focus on minimizing waste, reducing energy consumption, and utilizing environmentally benign reagents and solvents. oaji.net Future research on this compound will undoubtedly embrace these principles to develop more sustainable and efficient synthetic protocols.

Emerging techniques such as mechanochemistry, which involves conducting reactions in the solid state with minimal or no solvent, offer a promising avenue for the synthesis of halogenated organic compounds. mdpi.commit.eduwestlake.edu.cnrsc.orgorgmathun.com The application of mechanochemical methods to the synthesis of this compound could lead to higher yields, reduced reaction times, and a significant decrease in solvent waste. Another area of exploration is the use of flow chemistry, which enables continuous production with precise control over reaction parameters, leading to improved safety and scalability. rsc.orgresearchgate.net

The development of eco-friendly iodination methods is also a key research direction. This includes the use of greener catalysts and less hazardous iodine sources. nih.govmdpi.com For instance, iodine-mediated synthesis in aqueous conditions or using recyclable catalysts represents a more sustainable alternative to traditional methods that often rely on harsh reagents and volatile organic solvents. mdpi.com The exploration of catalyst-free and additive-free reactions, potentially activated by microwave or ultrasonic irradiation, also aligns with the goals of green chemistry. beilstein-journals.org By focusing on these sustainable approaches, the synthesis of this compound and its derivatives can be made more environmentally and economically viable.

Exploration of Unique Reactivity Patterns

The presence of two iodine atoms on the 1,2,4-thiadiazole (B1232254) ring imparts unique reactivity to the molecule, making it a versatile building block in organic synthesis and supramolecular chemistry. Future research will focus on further exploring and harnessing these reactivity patterns.

A primary area of interest is the exploitation of the iodine atoms as powerful halogen bond donors. beilstein-journals.org Halogen bonding is a directional non-covalent interaction that plays a crucial role in crystal engineering, molecular recognition, and the design of functional materials. rsc.orgrsc.org The two iodine atoms in this compound provide two sites for strong and directional halogen bonding, enabling the construction of complex supramolecular assemblies. rsc.orgdeliuslab.com Researchers will likely investigate the formation of co-crystals with a variety of halogen bond acceptors to create materials with tailored properties, such as specific solid-state packing or enhanced charge transport characteristics. mdpi.comrsc.org

Beyond non-covalent interactions, the carbon-iodine bonds offer reactive sites for various cross-coupling reactions. westlake.edu.cn This allows for the facile introduction of a wide range of functional groups at the 3- and 5-positions of the thiadiazole ring, leading to the synthesis of diverse libraries of derivatives with potentially interesting biological or material properties. westlake.edu.cn The differential reactivity of the two C-I bonds could also be exploited for selective sequential functionalization. Furthermore, the potential for the thiadiazole ring itself to participate in covalent interactions, such as ring-opening metathesis, presents another exciting avenue for creating novel molecular architectures. rsc.org

Development of Multi-Functional Materials

The unique electronic and structural properties of this compound make it an attractive candidate for the development of novel multi-functional materials with applications in diverse fields.

One promising area is the design of energetic materials. mdpi.commit.eduwestlake.edu.cn The high molecular density and the presence of a nitrogen- and sulfur-containing heterocycle are desirable features for high-energy-density materials. The introduction of nitro groups or other explosophores onto the thiadiazole scaffold, facilitated by the reactivity of the C-I bonds, could lead to a new class of energetic compounds with a favorable balance of performance and sensitivity. mdpi.commit.eduwestlake.edu.cn

The rigid, planar structure of the thiadiazole ring, combined with the potential for strong intermolecular interactions via halogen bonding, also suggests its utility in the field of liquid crystals. rsc.orgresearchgate.netmdpi.com By attaching appropriate mesogenic units to the this compound core, it may be possible to create novel liquid crystalline materials with unique phase behaviors and electro-optical properties. researchgate.netmdpi.com Furthermore, the electron-accepting nature of the thiadiazole ring and the potential for ordered molecular packing through halogen bonding make this compound a candidate for applications in organic electronics, such as in organic semiconductors. jchemrev.com The halogen atoms can also influence the electronic properties and intermolecular packing of organic materials, which is crucial for efficient charge transport. watkinsresearchgroup.org

Interdisciplinary Research with Theoretical and Applied Fields

The full potential of this compound can only be realized through a highly interdisciplinary research approach that bridges the gap between theoretical predictions and experimental validation. rsc.orgjchemrev.comrsc.org Collaborations between computational chemists, synthetic chemists, materials scientists, and biologists will be crucial for advancing our understanding and application of this versatile molecule.

Theoretical and computational studies will play a pivotal role in guiding experimental efforts. jchemrev.comresearchgate.net Quantum chemical calculations can provide insights into the electronic structure, reactivity, and non-covalent interaction capabilities of this compound and its derivatives. jchemrev.com These theoretical predictions can then be used to design new molecules with desired properties, which can be subsequently synthesized and characterized by experimentalists. This synergistic approach has been successfully applied in the study of other heterocyclic systems and will be essential for the rational design of functional materials and bioactive compounds based on the diiodo-thiadiazole scaffold. researchgate.netresearchgate.netmdpi.com

The exploration of this compound's biological activity will necessitate close collaboration between synthetic chemists and biologists. nih.gov While chemists can synthesize a diverse range of derivatives, biologists are needed to perform the necessary in vitro and in vivo assays to evaluate their therapeutic potential. mdpi.comrsc.org Similarly, the development of new materials will require a joint effort between synthetic chemists who can create the molecules and materials scientists who can characterize their physical properties and fabricate them into devices. deliuslab.commit.edu Such interdisciplinary collaborations will be the cornerstone of future research on this compound, ensuring that fundamental discoveries are translated into practical applications.

Q & A

Q. Basic

- NMR Spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR are used to confirm substitution patterns. For example, deshielding effects in aromatic protons near iodine atoms (δ 7.5–8.5 ppm) and carbon signals (δ 120–140 ppm) are indicative of iodine substitution .

- X-Ray Diffraction (XRD) : Single-crystal XRD resolves bond lengths and angles, critical for distinguishing isomers. In a study, XRD confirmed the planar geometry of this compound hybrids and partial isomerization to 1,3,4-thiadiazole derivatives .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formulas, particularly for iodine-containing isotopes (e.g., <sup>127</sup>I and <sup>129</sup>I peaks) .

How should researchers address isomerization or byproduct formation during synthesis?

Advanced

Isomerization, such as the partial conversion of 1,2,4-thiadiazoles to 1,3,4-thiadiazoles, can occur under thermal or acidic conditions. To mitigate this:

- Chromatographic Separation : Use preparative HPLC or column chromatography to isolate isomers.

- Mechanistic Control : Lower reaction temperatures (e.g., room temperature) and avoid prolonged reflux. For example, isomerization of bis(erlotinib)-thiadiazole was minimized by optimizing reaction time and solvent polarity (ethanol vs. DMSO) .

- Crystallization : Selective crystallization in methanol/water mixtures can separate isomers based on solubility differences .

What in vitro assays are suitable for evaluating the antiproliferative activity of this compound derivatives?

Q. Advanced

- Cell Line Panels : Test against diverse cancer cell lines (e.g., A2058 melanoma, HepG2 hepatocellular carcinoma) using MTT or SRB assays. This compound showed IC50 values of 8–15 µM against A431 and PC-3 cell lines .

- Long-Term Cytotoxicity : Use clonogenic assays to assess effects on cell proliferation over 7–14 days.

- Targeted Pathways : Combine with RNA sequencing to identify pathways affected, such as sphingosine 1-phosphate receptor modulation, observed in bioactive thiadiazoles .

How can contradictory data on synthetic yields or biological activity be resolved?

Q. Advanced

- Reaction Optimization : Compare variables like catalyst (e.g., Pd(PPh3)4 vs. Pd(OAc)2), solvent (DMSO vs. toluene), and oxidants (O2 vs. I2). For example, iodine-mediated dimerization in H2SO4 gave 93% yield , while K3PO4-catalyzed methods yielded 42–93% depending on substituents .

- Biological Replicates : Perform triplicate assays with positive controls (e.g., erlotinib) to validate activity trends .

- Computational Validation : Use DFT calculations to predict reactivity and docking studies to explain bioactivity discrepancies .

What green chemistry approaches are applicable to synthesizing 3,5-diiodo-1,2,4-thiadiazoles?

Q. Advanced

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.